molecular formula C22H31N3O B2374788 1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 912901-62-3

1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B2374788
CAS No.: 912901-62-3
M. Wt: 353.51
InChI Key: ORSGIDVYFCMUOP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . The reaction conditions typically involve the use of oxidants and specific additives to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants like Cu(OAc)2 and KI, as well as solvents such as CH3CN . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind with high affinity to various receptors, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

IUPAC Name

1-butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O/c1-2-3-13-24-16-18(14-21(24)26)22-23-19-11-7-8-12-20(19)25(22)15-17-9-5-4-6-10-17/h7-8,11-12,17-18H,2-6,9-10,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSGIDVYFCMUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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